Structural Distinction from Unsubstituted Oxolan-3-amines via the 3-Chloropyridine Ether Motif
The defining structural feature of the target compound is the 3-chloropyridin-2-yl ether substituent on the oxolane 4-position. Unsubstituted oxolan-3-amines, such as (3R)-oxolan-3-amine, lack this residue entirely . This structural addition increases the molecular weight from 87.12 g/mol for the bare amine scaffold to 214.65 g/mol for the target compound, and introduces a chlorine atom and a pyridine nitrogen capable of engaging in halogen bonding and metal coordination . This structural differentiation is foundational for the compound's role as a late-stage intermediate in fXa inhibitor programs described in patents, where the chloropyridine group is essential for binding domain interactions [1].
| Evidence Dimension | Molecular structure and molecular weight |
|---|---|
| Target Compound Data | C9H11ClN2O2; MW 214.65 g/mol |
| Comparator Or Baseline | (3R)-oxolan-3-amine; C4H9NO; MW 87.12 g/mol |
| Quantified Difference | Introduction of a chloropyridyl ether: +127.53 g/mol MW increase; additional 1 Cl and 1 N atom |
| Conditions | Structural comparison based on chemical formula; no biological assay involved |
Why This Matters
For synthetic chemists progressing fXa inhibitor programs, procurement of the correctly substituted intermediate prevents the use of bare oxolane amines, which would entirely fail to install the critical S1/S4 binding element.
- [1] Shameem, G. M. M., et al. Urethanes, ureas, amidines and related inhibitors of factor Xa. US Patent US9708265B2, 2017. View Source
